

# A Head-to-Head Comparison: Taniborbactam and Avibactam Against AmpC β-Lactamases

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory prowess of two leading  $\beta$ -lactamase inhibitors, taniborbactam and avibactam, against clinically significant AmpC  $\beta$ -lactamases. This analysis is supported by a compilation of experimental data, detailed methodologies for key experiments, and visual representations of underlying mechanisms.

The emergence of AmpC-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics. Taniborbactam and avibactam have emerged as crucial players in overcoming this resistance. Both inhibitors act via a covalent mechanism, but their distinct structural features lead to differences in their inhibitory profiles and kinetic parameters against AmpC enzymes.[1][2][3]

## **Quantitative Comparison of Inhibitory Activity**

The following tables summarize the key kinetic and microbiological parameters for taniborbactam and avibactam against various AmpC  $\beta$ -lactamases.

Table 1: Inhibition Constants (Ki) and Second-Order Rate Constants (k<sub>2</sub>/K) against AmpC Enzymes



Inhibitor	AmpC Enzyme	Ki (μM)	k <sub>2</sub> /K (M <sup>-1</sup> S <sup>-1</sup> )	Reference
Taniborbactam	P99 AmpC	0.017	10 <sup>4</sup> - 10 <sup>5</sup>	[3]
PDC-3	4.1-fold lower Ki app than avibactam	Higher kon than avibactam	[4]	
PDC-88	9-fold lower Ki app than avibactam	Higher kon than avibactam	[4]	
Avibactam	P. aeruginosa AmpC	-	>10³	[5]
E. cloacae AmpC	-	>10³	[5]	

Ki app represents the apparent inhibition constant.

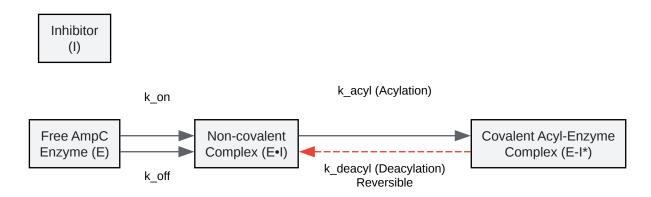
Table 2: Minimum Inhibitory Concentrations (MICs) of  $\beta$ -Lactam/Inhibitor Combinations against AmpC-producing Bacteria

Organism (AmpC Producer)	β-Lactam	Inhibitor (Concentrat ion)	MIC (μg/mL)	Fold- Reduction in MIC	Reference
E. coli (AmpC)	Cefepime	Taniborbacta m	-	≥256	[3]
P. aeruginosa (AmpC)	Cefepime	Taniborbacta m	-	≥32	[3]
P. aeruginosa (derepressed AmpC)	Ceftazidime	Avibactam (4 μg/mL)	Restored to susceptible range	-	[1]
E. cloacae (derepressed AmpC)	Ceftazidime	Avibactam (4 μg/mL)	Restored to susceptible range	-	[1]



# Mechanism of Inhibition: A Reversible Covalent Interaction

Both taniborbactam and avibactam are non- $\beta$ -lactam  $\beta$ -lactamase inhibitors that function through a reversible covalent mechanism.[1][2] The inhibition process involves two key steps: acylation and deacylation.



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Caption: Reversible covalent inhibition of AmpC by taniborbactam and avibactam.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the comparison of taniborbactam and avibactam.

# Determination of Inhibition Constants (Ki) and Kinetic Parameters

This protocol outlines the determination of steady-state kinetic parameters for the inhibition of AmpC  $\beta$ -lactamases using the chromogenic substrate nitrocefin.

#### Materials:

- Purified AmpC enzyme
- Taniborbactam or Avibactam stock solution

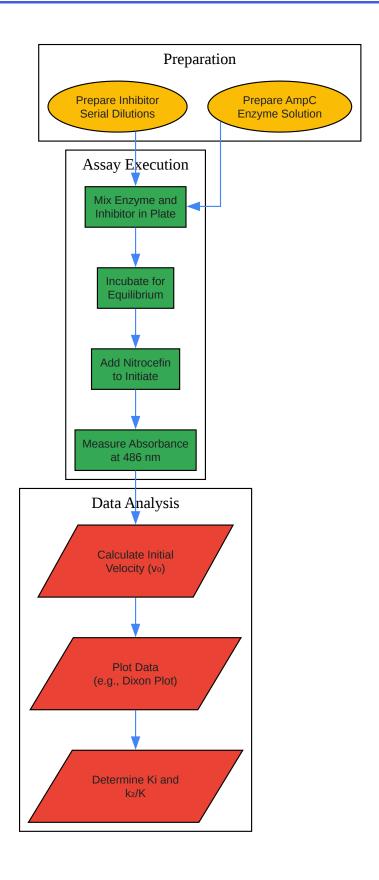


- Nitrocefin stock solution (in DMSO)
- Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 486 nm

#### Procedure:

- Enzyme and Inhibitor Preparation: Prepare serial dilutions of the inhibitor (taniborbactam or avibactam) in phosphate buffer.
- Assay Setup: In a 96-well microplate, add a fixed concentration of AmpC enzyme to each
  well containing the varying concentrations of the inhibitor. Incubate for a predetermined time
  (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the
  establishment of the enzyme-inhibitor equilibrium.
- Initiation of Reaction: Initiate the enzymatic reaction by adding a specific concentration of nitrocefin to each well.
- Data Acquisition: Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time in a spectrophotometer.
- Data Analysis:
  - Calculate the initial velocity (v<sub>0</sub>) of the reaction for each inhibitor concentration.
  - Plot the reciprocal of the initial velocity (1/v<sub>0</sub>) against the inhibitor concentration ([I]) (Dixon plot) or use non-linear regression analysis of the velocity versus substrate concentration data at different fixed inhibitor concentrations to determine the Ki value.
  - The second-order rate constant (k<sub>2</sub>/K) can be determined from the slope of the plot of the observed pseudo-first-order rate constant (kobs) versus inhibitor concentration.





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Caption: Workflow for determining AmpC inhibition kinetics.



### **Minimum Inhibitory Concentration (MIC) Determination**

This protocol describes the broth microdilution method for determining the MIC of a  $\beta$ -lactam antibiotic in combination with a fixed concentration of taniborbactam or avibactam, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

#### Materials:

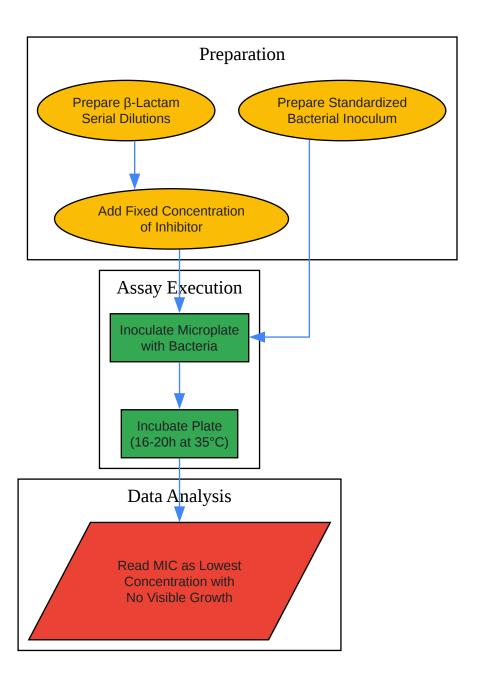
- AmpC-producing bacterial strain
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- β-lactam antibiotic stock solution
- Taniborbactam or Avibactam stock solution (to achieve a fixed final concentration, typically 4
  µg/mL for avibactam)
- Sterile 96-well microplates
- Bacterial inoculum standardized to 0.5 McFarland

#### Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Antibiotic and Inhibitor Preparation: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB. Add a fixed concentration of taniborbactam or avibactam to each well containing the antibiotic dilutions.
- Inoculation: Inoculate each well of the microplate with the prepared bacterial suspension.
   Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- Incubation: Incubate the microplates at 35°C ± 2°C for 16-20 hours in ambient air.



• MIC Reading: The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.



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Caption: Workflow for MIC determination by broth microdilution.

### Conclusion



Both taniborbactam and avibactam are potent inhibitors of AmpC  $\beta$ -lactamases, significantly restoring the activity of partner  $\beta$ -lactam antibiotics. Kinetic data suggests that taniborbactam may exhibit more potent inhibition against certain AmpC variants, as indicated by lower apparent Ki values and higher association rates.[4] However, the clinical significance of these in vitro differences requires further investigation. The choice between these inhibitors will likely depend on the specific AmpC variants present, the partner  $\beta$ -lactam, and the overall resistance profile of the infecting pathogen. The provided experimental protocols offer a standardized framework for further comparative studies in this critical area of antimicrobial drug development.

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